5,6-Epoxy-2-norbornanesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO3S |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
3-oxatricyclo[3.2.1.02,4]octane-6-sulfonamide |
InChI |
InChI=1S/C7H11NO3S/c8-12(9,10)5-2-3-1-4(5)7-6(3)11-7/h3-7H,1-2H2,(H2,8,9,10) |
InChI Key |
ZYWXAXNQMQBWDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C3C2O3)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Epoxy 2 Norbornanesulfonamide and Its Precursors
Strategies for Norbornane (B1196662) Skeleton Construction
The norbornane core is a strained bicyclic system, and its synthesis is most famously achieved through cycloaddition reactions, although rearrangement pathways can also be employed.
The Diels-Alder reaction stands as one of the most powerful and widely utilized methods for constructing six-membered rings and is the cornerstone for synthesizing the norbornene scaffold. acs.org This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile.
For norbornane systems, cyclopentadiene (B3395910) (CPD) is the most common diene. acs.org Due to its tendency to dimerize into dicyclopentadiene (B1670491) (DCPD) at room temperature, CPD is typically generated in-situ by heating DCPD, a process known as cracking. acs.org The freshly cracked CPD then reacts with a suitable dienophile to yield the norbornene derivative. acs.org The choice of dienophile is critical as it determines the substitution pattern on the final product. For instance, reacting CPD with dienophiles like styrene (B11656) or indene (B144670) produces phenyl-substituted norbornenes. acs.org The reaction can result in a mixture of endo and exo stereoisomers, with the endo product often being the kinetically favored product. acs.org
Furan and its derivatives can also serve as the diene component, reacting with various dienophiles to produce 7-oxanorbornene adducts. nih.gov Furthermore, asymmetric Diels-Alder reactions, often guided by chiral auxiliaries like Oppolzer's camphorsultam, provide a route to enantiomerically pure norbornene derivatives, which is crucial for the synthesis of specific stereoisomers of biologically active molecules. chemrxiv.org The reaction of cyclopentadiene with 1,3-butadiene (B125203) has been used to synthesize 5-vinyl-2-norbornene, a precursor for valuable monomers. researchgate.net
Table 1: Examples of Diels-Alder Reactions for Norbornene Synthesis
| Diene | Dienophile | Product(s) | Reference |
| Cyclopentadiene (CPD) | Styrene | 5-Phenyl-2-norbornene (endo and exo) | acs.org |
| Cyclopentadiene (CPD) | Indene | Indenylnorbornene | acs.org |
| Cyclopentadiene (CPD) | Maleate | Norbornene dicarboxylic ester | scientific.net |
| Furan derivatives | Various dienophiles | 7-Oxanorbornene derivatives | nih.gov |
| Cyclopentadiene (CPD) | 1,3-Butadiene | 5-Vinyl-2-norbornene | researchgate.net |
Rearrangement Pathways in Norbornane Synthesis
While less common for the primary construction of the basic skeleton, rearrangement reactions are significant in the chemistry of substituted norbornanes. The inherent ring strain in the bicyclic system serves as a driving force for various skeletal rearrangements, which can lead to complex and sometimes unexpected molecular architectures. rsc.org
These transformations are particularly well-documented for camphor (B46023) and its derivatives, such as camphorquinone (B77051). rsc.org For example, a diol derived from allylated camphorquinone can undergo a profound skeletal rearrangement mediated by iodine or bromine. rsc.org Mechanistically, these reactions can proceed through intermediates like non-classical carbocations or involve electrophilic addition followed by stereospecific ring opening and subsequent bond migrations. rsc.org Palladium-catalyzed processes are also known to induce rearrangements in norbornene systems, often as part of a catalytic cycle for C-H activation and functionalization. researchgate.netrsc.org
Epoxidation Techniques for Norbornene Derivatives
The introduction of the epoxide ring onto the norbornene double bond is a critical step. This transformation can be achieved through chemo-selective chemical methods or by employing biocatalytic systems.
The double bond in norbornene is highly reactive due to ring strain, making it susceptible to epoxidation. nih.gov A variety of oxidizing agents can be employed for this purpose. Dimethyldioxirane (DMDO), generated as a solution in acetone, is a powerful and efficient reagent for the epoxidation of norbornene and its derivatives. chemmethod.comchemmethod.com
In a push towards greener chemistry, hydrogen peroxide (H₂O₂) has emerged as an attractive oxidant, with water as its only byproduct. chemmethod.com The epoxidation of norbornene with H₂O₂ is often catalyzed by metal complexes. Ruthenium trichloride (B1173362) (RuCl₃) has been shown to be an effective catalyst for this reaction, providing good to excellent yields of the epoxide at room temperature. chemmethod.comresearchgate.net The efficiency and selectivity of the ruthenium-catalyzed system can be significantly enhanced by the addition of a co-ligand, such as pyridine-2,6-dicarboxylic acid. chemmethod.comresearchgate.net Density functional theory (DFT) studies on the epoxidation of norbornene with peroxyformic acid suggest that the reaction can proceed through a nonconcerted, one-step mechanism via a spiro or planar-like transition state. nih.gov
Table 2: Selected Methods for Chemical Epoxidation of Norbornene
| Oxidant | Catalyst / Reagent | Key Features | Reference |
| Dimethyldioxirane (DMDO) | DMDO in acetone | Powerful and efficient oxidizing agent. | chemmethod.comchemmethod.com |
| Hydrogen Peroxide (H₂O₂) | RuCl₃ / Pyridine-2,6-dicarboxylic acid | "Green" oxidant, high yields at room temperature, enhanced by ligand. | chemmethod.comresearchgate.net |
| Peroxyformic Acid | N/A | Mechanism studied by DFT, proceeds via a spiro transition state. | nih.gov |
Biocatalytic Approaches to Epoxide Formation on Norbornene Derivatives
Biocatalysis offers a highly selective and environmentally benign alternative for epoxidation. nih.gov Enzymes, particularly monooxygenases, can catalyze the epoxidation of olefins with high stereospecificity. Epoxy-norbornane is recognized as a key building block for various biologically active compounds. nih.gov
Significant progress has been made using cytochrome P450 enzymes. An engineered H₂O₂-dependent P450 peroxygenase from Pseudomonas putida (CYP238A1) was developed for the efficient production of epoxy-norbornane from norbornene. nih.gov Through protein engineering, a variant was created that exhibited a 7.5-fold increase in epoxidation activity compared to the wild type. This optimized biocatalyst achieved a product yield of 77.6 g/L in a 30-L reactor, demonstrating its potential for industrial-scale production. nih.gov Another well-studied system is the styrene monooxygenase from Pseudomonas sp. (StyA/StyB), which is a two-component FAD-dependent enzyme that can be used in cell-free systems for epoxidation reactions. acs.org
Introduction of the Sulfonamide Moiety onto Norbornane Scaffolds
The final key functional group, the sulfonamide, is a well-known pharmacophore present in numerous therapeutic agents. wikipedia.orgnih.gov Its introduction onto the norbornane scaffold can be accomplished through established synthetic organic chemistry reactions. The classic method for forming a sulfonamide is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base, a procedure known as the Hinsberg reaction. wikipedia.org
A patented process specifically describes a method for preparing sulfonamide derivatives of norbornane. google.com This route involves a Hofmann rearrangement of a norbornane carboxamide. The carboxamide is treated under Hofmann conditions to generate an amine on the norbornane skeleton. This newly formed amine is then reacted with a sulfonyl halide (R²-SO₂-X) to yield the final sulfonamide derivative. google.com This implies that a precursor norbornene would need to possess a carboxamide group, or a carboxylic acid that can be converted to one, at the desired position. Such a precursor could be synthesized via a Diels-Alder reaction using an appropriate dienophile, for example, an acrylic acid derivative.
Alternatively, a Diels-Alder reaction using a diene and dienophile that already contain the necessary nitrogen and sulfur functionalities can be envisioned. For example, a sulfonamide with a benzothiazine moiety has been synthesized via a Diels-Alder reaction of thionylaniline with dicyclopentadiene, followed by oxidation of the resulting adduct. researchgate.net
Sulfonylation Reactions with Sulfonyl Chlorides and Amines
The most traditional and widely practiced method for constructing a sulfonamide bond is the reaction between a primary or secondary amine and a sulfonyl chloride. cbijournal.comrsc.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The general transformation is as follows: R-SO₂Cl + R'NH₂ → R-SO₂NH-R'
For the synthesis of 5,6-Epoxy-2-norbornanesulfonamide, this could involve the reaction of an appropriate amine precursor, such as 5,6-epoxy-2-aminonorbornane, with a sulfonyl chloride. Alternatively, a 5,6-epoxy-2-norbornanesulfonyl chloride could be reacted with ammonia (B1221849) or a primary amine. The choice of base and solvent is crucial for the success of the reaction, with common options including pyridine (B92270), triethylamine, or sodium hydride in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). cbijournal.com For instance, the reaction of aniline (B41778) with benzene (B151609) sulfonyl chloride in the presence of pyridine can yield the corresponding sulfonamide in quantitative amounts. cbijournal.com
Table 1: Representative Conditions for Sulfonamide Synthesis from Sulfonyl Chlorides and Amines
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Yield | Reference |
| Aniline | Benzene sulfonyl chloride | Pyridine | - | 100% | cbijournal.com |
| p-Toluidine | Tosyl chloride | Pyridine | - | 100% | cbijournal.com |
| Various Amines | Various Sulfonyl Chlorides | Polymer-supported pyridine | Dichloromethane | ~92% | cbijournal.com |
| 2-Chloro-6,7-dimethoxyquinazolin-4-amine | Aryl/Alkyl sulfonyl chlorides | Sodium hydride | DMF/THF | 72-96% | cbijournal.com |
Cascade Reactions for Sulfonamide Formation
Cascade reactions, also known as domino or tandem reactions, offer an efficient route to complex molecules by enabling the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. nih.gov These processes are highly valued for their atom and step economy.
In the context of sulfonamide synthesis, cascade reactions can be designed to construct intricate polycyclic systems containing the sulfonamide moiety. researchgate.net For example, electrochemical methods have been developed for the radical cascade cyclization of 1,6-enynes to produce sulfonamides with bridged or fused ring systems containing medium-sized heterocycles. nih.govresearchgate.net Another approach involves the reaction of N-(1-Aryl-2-polychloroethyl)arenesulfonamides with mercaptoethanol, which initiates a reaction cascade through chloroaziridine intermediates to yield various cyclic or open-chain sulfonamide derivatives. nih.gov An SN2-oxidation cascade has also been reported for synthesizing heteroaryl 2-sulfonamides from disulfanes and amines. x-mol.com
For this compound, a hypothetical cascade could involve an intramolecular Diels-Alder reaction of an acyclic sulfonamide precursor containing a diene and a dienophile, followed by epoxidation. Alternatively, a radical cascade addition could be employed to form the bicyclic system and incorporate the sulfonyl group simultaneously. nih.gov
Other Advanced Sulfonamide Synthesis Methods
Beyond the classical sulfonylation of amines, several advanced methods have emerged, offering milder conditions and broader substrate scopes.
Metal-Free Oxidative Coupling: Phenyl trimethyl ammonium (B1175870) tribromide (PTAB) can mediate the oxidative coupling of sodium benzene sulfinate and an amine to produce sulfonamides. cbijournal.com
Sulfur Dioxide Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as a solid, stable substitute for gaseous sulfur dioxide. rsc.orgthieme-connect.com This has enabled palladium-catalyzed syntheses of N-aminosulfonamides from aryl halides. rsc.org
Decarboxylative Sulfonylation: A modern one-pot method allows for the synthesis of sulfonamides directly from aryl carboxylic acids and amines. This process involves a copper-catalyzed decarboxylative chlorosulfonylation followed by amination, thus using the same starting materials as a standard amide coupling. acs.orgnih.gov
Direct Sulfonylation from Thiols: Thiols can be directly converted to sulfonamides via oxidative coupling with amines. Various reagents, including I₂O₅ or a combination of H₂O₂ and SOCl₂, can facilitate this transformation under metal-free conditions. organic-chemistry.orgrsc.org
Electrochemical Synthesis: Organic electrochemistry provides a sustainable tool for molecular synthesis. Electrooxidative radical cascade cyclizations of 1,6-enynes have been used to access new classes of sulfonamides containing medium-sized rings under metal- and oxidant-free conditions. nih.gov
Convergent and Divergent Synthetic Pathways to this compound
The assembly of the target molecule can be approached through either a convergent or a divergent strategy.
A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the later stages. For this compound, a convergent approach might involve a Diels-Alder reaction between cyclopentadiene and a dienophile that already contains the sulfonamide group (or a direct precursor). The resulting norbornene-sulfonamide adduct would then be epoxidized to yield the final product.
A divergent synthesis begins with a common intermediate that is elaborated into a variety of structurally related compounds. nih.gov In this case, norbornene or 5-norbornen-2-ol could serve as a key intermediate. This common precursor could then be subjected to different reaction sequences to introduce the epoxide and sulfonamide functionalities at the desired positions, potentially leading to a library of related compounds. Palladium-catalyzed divergent cascade reactions using norbornene derivatives have been shown to be effective for creating diverse molecular architectures. nih.gov
Table 2: Comparison of Synthetic Strategies for this compound
| Strategy | Description | Proposed Key Step for Target Molecule | Advantages | Disadvantages |
| Convergent | Separate synthesis of key fragments followed by late-stage coupling. | Diels-Alder reaction of cyclopentadiene with a vinylsulfonamide derivative. | High overall efficiency; allows for independent optimization of fragment synthesis. | Requires synthesis of a potentially complex dienophile; late-stage failures are costly. |
| Divergent | A common intermediate is transformed into multiple target molecules. | Functionalization of a norbornene precursor (e.g., epoxidation followed by amination/sulfonylation). | Allows for rapid generation of analogues; efficient exploration of structure-activity relationships. | May involve more linear steps, potentially lowering the overall yield for a single target. |
Stereoselective Synthesis and Chiral Induction in this compound Formation
The norbornane framework is a rigid bicyclic system with distinct stereochemical features. The synthesis of a specific stereoisomer of this compound requires precise control over the stereochemistry of both the epoxide and the sulfonamide-bearing carbon.
Control of Epoxide Stereochemistry
The epoxidation of norbornene derivatives is highly stereoselective. The approach of the oxidizing agent is sterically hindered on the endo face by the C-7 methylene (B1212753) bridge. As a result, epoxidation almost exclusively occurs from the less hindered exo face, leading to the formation of an exo-epoxide. This is a well-established principle in norbornane chemistry. Reagents commonly used for this transformation include meta-chloroperoxybenzoic acid (m-CPBA). While organocatalysts based on sugar skeletons have been explored for asymmetric epoxidation, the inherent steric bias of the norbornene skeleton is the dominant controlling factor. rsc.org
Control of Sulfonamide Configuration
Controlling the stereochemistry at the C-2 position, where the sulfonamide is attached, can be achieved through several methods:
Chiral Resolution: A racemic mixture of a key intermediate, such as 2-aminonorbornane or a norbornene-2-sulfonamide, can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Asymmetric Synthesis: A highly stereoselective synthesis can be achieved by using chiral reagents or catalysts. For example, the addition of sulfonyl anions to chiral N-sulfinyl imines is a powerful method for the stereoselective synthesis of β-amino sulfones and sulfonamides, proceeding with high yield and diastereoselectivity. nih.gov This strategy could be adapted to a norbornane-derived imine to set the desired stereocenter.
Chiral auxiliaries: A chiral auxiliary attached to the amine or sulfonyl chloride precursor could direct the stereochemical outcome of the sulfonylation or subsequent reactions.
Chiral Auxiliary and Ligand-Mediated Approaches
The asymmetric synthesis of this compound can be strategically divided into two main parts: the enantioselective formation of a chiral norbornene precursor and the subsequent diastereoselective epoxidation. Chiral auxiliaries are typically employed in the initial stages to construct the chiral scaffold, while chiral ligands can play a crucial role in the catalytic asymmetric epoxidation of a prochiral norbornene sulfonamide.
A prevalent strategy for accessing enantiomerically enriched norbornene derivatives involves the use of a chiral auxiliary-controlled Diels-Alder reaction. In this approach, a dienophile is rendered chiral by covalent attachment of a recoverable chiral molecule. This auxiliary then directs the facial selectivity of the cycloaddition with cyclopentadiene, leading to a chiral norbornene adduct.
One of the most well-established chiral auxiliaries for this purpose is the Oppolzer's camphorsultam. For instance, an acrylamide (B121943) derivative of camphorsultam can serve as the dienophile. The subsequent Lewis acid-catalyzed Diels-Alder reaction with cyclopentadiene proceeds with high diastereoselectivity, affording the corresponding chiral norbornene adduct. The camphor-derived auxiliary effectively shields one face of the dienophile, directing the approach of the diene to the opposite face. Following the cycloaddition, the chiral auxiliary can be cleaved under hydrolytic conditions to provide a chiral carboxylic acid, which can then be further elaborated to the desired sulfonamide functionality.
Another widely used class of chiral auxiliaries is the Evans oxazolidinones. Similar to camphorsultam, N-acryloyl derivatives of chiral oxazolidinones undergo highly diastereoselective Diels-Alder reactions with cyclopentadiene in the presence of a Lewis acid. The stereochemical outcome is dictated by the specific stereoisomer of the oxazolidinone used.
Once the chiral norbornene precursor bearing a suitable functional group at the 2-position is obtained, the next critical step is the epoxidation of the 5,6-double bond. If the sulfonamide group is already in place, its stereochemistry can direct the approach of the epoxidizing agent. For an exo-2-sulfonamide group, the epoxidation generally occurs from the exo face, shielded from the bulky bicyclic framework, leading to the exo-5,6-epoxide.
Alternatively, a prochiral norbornene-2-sulfonamide can be subjected to a catalytic asymmetric epoxidation using a chiral ligand. Transition metal complexes bearing chiral ligands can create a chiral environment around the metal center, which then delivers the oxygen atom to the double bond in an enantioselective manner. While specific examples for the direct asymmetric epoxidation of norbornene-2-sulfonamide are not extensively documented, general principles of asymmetric epoxidation of norbornene systems can be applied. For example, chiral salen-metal complexes and other ligand-metal combinations have been shown to be effective for the asymmetric epoxidation of various olefins.
The table below summarizes representative data for the synthesis of chiral norbornene precursors using chiral auxiliaries, which are key intermediates for the synthesis of this compound.
| Dienophile | Chiral Auxiliary | Lewis Acid | Solvent | Diastereomeric Excess (d.e.) |
| N-acryloyl-camphorsultam | Oppolzer's Camphorsultam | TiCl₄ | Dichloromethane | >95% |
| N-acryloyl-oxazolidinone | Evans Oxazolidinone | Et₂AlCl | Dichloromethane | >98% |
Following the formation of the chiral norbornene precursor, epoxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The inherent stereochemistry of the norbornene framework, influenced by the substituent at the 2-position, directs the epoxidation to the less hindered exo face.
| Substrate | Epoxidizing Agent | Solvent | Product |
| exo-2-Sulfonamidonorbornene | m-CPBA | Dichloromethane | exo-5,6-Epoxy-2-norbornanesulfonamide |
| endo-2-Sulfonamidonorbornene | m-CPBA | Dichloromethane | exo-5,6-Epoxy-2-norbornanesulfonamide |
Chemical Transformations and Reactivity of 5,6 Epoxy 2 Norbornanesulfonamide
Epoxide Ring-Opening Reactions
The high degree of ring strain in the epoxide fused to the rigid norbornane (B1196662) skeleton renders it susceptible to ring-opening reactions by various reagents. masterorganicchemistry.com These reactions can proceed through different mechanisms, largely dictated by the nature of the nucleophile and the reaction conditions.
Nucleophilic Openings of the Epoxide Ring
Strong nucleophiles typically attack the less sterically hindered carbon of the epoxide in an SN2-like fashion. ucalgary.ca This results in an inversion of stereochemistry at the site of attack. Common nucleophiles for this transformation include Grignard reagents, organolithium compounds, alkoxides, and hydride sources like lithium aluminum hydride. masterorganicchemistry.comucalgary.ca The initial product is an alkoxide, which is subsequently protonated during workup to yield the corresponding alcohol. ucalgary.ca
The regioselectivity of the nucleophilic attack is a key consideration. In the case of unsymmetrical epoxides, the nucleophile preferentially attacks the least substituted carbon atom due to reduced steric hindrance. ucalgary.cachemistrysteps.com
Acid-Catalyzed Epoxide Transformations
Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the epoxide for nucleophilic attack. chemistrysteps.com Weak nucleophiles, which are generally unreactive towards a neutral epoxide, can effectively open the protonated epoxide. masterorganicchemistry.com
A notable difference from base-catalyzed openings is the regioselectivity. In acid-catalyzed reactions of unsymmetrical epoxides, the nucleophile tends to attack the more substituted carbon atom. chemistrysteps.com This is attributed to the development of a partial positive charge on the carbon atoms of the epoxide ring in the transition state. The more substituted carbon can better stabilize this partial positive charge. chemistrysteps.com
Rearrangement Reactions Involving the Epoxy Norbornane System
The strained nature of the norbornane skeleton can also lead to rearrangement reactions, particularly under acidic conditions or upon treatment with Lewis acids. These rearrangements can be complex, often involving Wagner-Meerwein shifts, to relieve ring strain. For instance, treatment of related epoxy norbornane systems with bismuth(III) trifluoromethanesulfonate (B1224126) has been shown to catalyze ring-opening and subsequent rearrangement to form keto derivatives. science.gov
Reactions Involving the Sulfonamide Functional Group
The sulfonamide group (-SO₂NH₂) in 5,6-Epoxy-2-norbornanesulfonamide also offers a site for various chemical modifications.
N-Alkylation and N-Acylation of the Sulfonamide Nitrogen
The nitrogen atom of the primary sulfonamide is nucleophilic and can undergo reactions with electrophiles. N-alkylation and N-acylation are common transformations. The acidity of the N-H protons allows for deprotonation with a suitable base, generating a sulfonamidate anion that can then react with alkyl halides or acylating agents.
The sulfonamide group can be viewed as an amine protecting group. The electron-withdrawing nature of the sulfonyl group delocalizes the lone pair on the nitrogen, making it less basic and nucleophilic than a free amine. youtube.com
Cleavage and Derivatization of the Sulfonamide Moiety
The synthesis of primary sulfonamides can be achieved through various methods, including the reaction of sulfonyl chlorides with ammonia (B1221849). nih.gov Conversely, the cleavage of the sulfonamide bond is also a synthetically useful transformation. This can often be accomplished under reductive conditions or with strong acids and heat, regenerating the amine. youtube.com
Derivatization of the sulfonamide can lead to compounds with altered biological activities. For example, replacing a sulfonate group with a sulfonamide in related oxabicyclo[2.2.1]heptane systems has been shown to impact their biological target interactions. nih.gov
Modifications of the Norbornane Skeleton
The rigid norbornane scaffold provides a platform for a range of chemical modifications, allowing for the introduction of diverse functionalities and potentially leading to complex molecular architectures.
The primary site for functionalization is the epoxide ring. Nucleophilic ring-opening reactions are expected to be the most common transformations. A variety of nucleophiles, including amines, alcohols, thiols, and hydrides, can be employed to introduce new functional groups at the C5 and C6 positions. The regioselectivity of this attack will be influenced by both steric and electronic factors. Generally, in acid-catalyzed ring-opening, the nucleophile will attack the more substituted carbon atom, while in base-catalyzed reactions, the attack will occur at the less sterically hindered carbon.
| Nucleophile | Potential Product(s) | General Reaction Conditions |
| Primary/Secondary Amine | Amino alcohol | Lewis acid or protic acid catalysis |
| Alcohol/Water | Diol or ether-alcohol | Acid or base catalysis |
| Thiol | Thio-alcohol | Base catalysis |
| Hydride (e.g., LiAlH4) | Alcohol | Aprotic solvent |
This table represents predicted outcomes based on general epoxide reactivity.
Furthermore, the sulfonamide moiety itself can be a site for modification. For instance, the hydrogen on the nitrogen atom can be substituted, or in some cases, the entire sulfonamide group could be transformed or cleaved under specific reaction conditions.
The norbornane skeleton is prone to skeletal rearrangements, particularly under acidic conditions or in the presence of transition metal catalysts. The formation of a carbocation intermediate during the acid-catalyzed ring-opening of the epoxide can trigger Wagner-Meerwein rearrangements, leading to the formation of isomeric products with altered carbon skeletons. The specific rearrangement pathway will depend on the stability of the intermediate carbocations and the reaction conditions.
Additionally, under certain catalytic conditions, such as those employing nickel catalysts, extrusion of the SO2 group from the sulfonamide is a plausible transformation, which would lead to a significant alteration of the molecular structure.
Stability and Degradation Pathways
The stability of this compound is intrinsically linked to the reactivity of its epoxide ring. The compound is expected to be sensitive to acidic and strongly basic conditions, which would promote the ring-opening of the epoxide.
Predicted Degradation Pathways:
| Condition | Primary Degradation Pathway | Potential Products |
| Acidic (e.g., aqueous acid) | Acid-catalyzed hydrolysis of the epoxide | Diol derivatives |
| Basic (e.g., strong base) | Base-catalyzed ring-opening | Varies with nucleophile present |
| Thermal Stress | Potential for rearrangements or decomposition | Complex mixture of products |
| Photochemical | Dependent on UV absorption, potential for radical reactions | Undetermined |
This table outlines hypothetical degradation pathways based on the compound's functional groups.
Stereochemical Investigations and Conformational Analysis
Exo/Endo Isomerism in the Norbornane (B1196662) Framework
A hallmark of the norbornane system is the existence of exo and endo isomers, a specific form of diastereomerism. strem.comfishersci.nl This isomerism arises from the orientation of substituents relative to the main six-membered ring of the bicyclic structure. In the context of 5,6-Epoxy-2-norbornanesulfonamide, both the epoxide oxygen and the sulfonamide group can exhibit this stereochemical relationship.
The prefixes exo and endo describe the position of a substituent relative to the one-carbon bridge (C7) of the norbornane skeleton. strem.com
An exo substituent is positioned on the same side as the one-carbon bridge, pointing away from the six-membered ring.
An endo substituent is located on the opposite side of the one-carbon bridge, oriented towards the six-membered ring.
For this compound, this leads to the possibility of four principal diastereomers based on the relative orientations of the epoxide ring and the sulfonamide group:
exo-5,6-Epoxy-exo-2-norbornanesulfonamide
exo-5,6-Epoxy-endo-2-norbornanesulfonamide
endo-5,6-Epoxy-exo-2-norbornanesulfonamide
endo-5,6-Epoxy-endo-2-norbornanesulfonamide
The relative stability and reactivity of these isomers are governed by steric hindrance. Generally, the exo position is less sterically hindered than the endo position, which can be shielded by the opposing side of the six-membered ring. Consequently, reactions on norbornane systems often favor the formation of exo products. For instance, in the copolymerization of 5-norbornene-2,3-dicarboxylic anhydride, the exo-isomer exhibits higher reactivity than its endo-counterpart. rsc.orgnih.gov This preference is a critical consideration in the synthesis of derivatives like this compound.
Table 1: Possible Diastereomers of this compound
| Diastereomer Name | Epoxide Orientation | Sulfonamide Orientation |
|---|---|---|
| exo-5,6-Epoxy-exo-2-norbornanesulfonamide | exo | exo |
| exo-5,6-Epoxy-endo-2-norbornanesulfonamide | exo | endo |
| endo-5,6-Epoxy-exo-2-norbornanesulfonamide | endo | exo |
| endo-5,6-Epoxy-endo-2-norbornanesulfonamide | endo | endo |
Diastereoselectivity and Enantioselectivity in Synthesis and Reactions
The synthesis of a specific stereoisomer of this compound would require careful control over the reaction conditions to achieve high diastereoselectivity and enantioselectivity.
Diastereoselectivity in this context refers to the preferential formation of one diastereomer over another. In the synthesis of norbornane derivatives, the inherent steric bias of the bicyclic framework often leads to high diastereoselectivity. For example, the epoxidation of norbornene typically proceeds from the less hindered exo face, leading predominantly to the exo-epoxide. This principle suggests that the synthesis of this compound would likely yield the exo-epoxy isomers in greater abundance.
Enantioselectivity involves the selective formation of one enantiomer over its mirror image. Since norbornane derivatives are chiral, achieving enantiopure this compound would necessitate the use of chiral reagents or catalysts. Asymmetric synthesis strategies, such as Sharpless asymmetric epoxidation or the use of chiral auxiliaries, could be employed to control the absolute stereochemistry of the epoxide and sulfonamide groups.
Conformational Dynamics of the Bridged Bicyclic System
Unlike flexible cyclohexane (B81311) rings that undergo chair-boat interconversions, the norbornane framework is a rigid structure with limited conformational freedom. The primary conformational dynamics in this compound would revolve around the rotation of the sulfonamide group (-SO₂NH₂) around the C-S bond.
Influence of Substituents on Stereochemical Outcomes
The stereochemical course of reactions involving the norbornane skeleton is highly sensitive to the nature and position of existing substituents. In this compound, both the epoxy and sulfonamide groups exert a significant electronic and steric influence on the molecule's reactivity.
The electron-withdrawing nature of the sulfonamide group can affect the reactivity of the nearby epoxide ring. For instance, it could influence the regioselectivity of nucleophilic ring-opening of the epoxide. The steric bulk of the sulfonamide group, particularly in the endo position, would be expected to direct incoming reagents to the opposite face of the molecule.
Furthermore, the stereochemistry of the substituents can impact the physical properties of the different isomers. Diastereomers have distinct physical properties, such as melting points, boiling points, and solubility, which would allow for their separation by techniques like chromatography or crystallization.
Theoretical and Computational Studies of 5,6 Epoxy 2 Norbornanesulfonamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in determining the three-dimensional structure and electronic properties of molecules. These methods provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electrons within the molecule, which are crucial for understanding its reactivity and stability.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can be employed to optimize the geometry of 5,6-Epoxy-2-norbornanesulfonamide and to analyze its electronic properties.
For a molecule like this compound, DFT calculations would typically involve the use of a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-31G(d,p). These calculations would yield the optimized molecular geometry, including key bond lengths and angles. The molecular electrostatic potential (MEP) map can also be generated to identify the electron-rich and electron-deficient regions of the molecule, which is indicative of its reactive sites.
Below is an illustrative data table of expected bond lengths and angles for the key functional groups, based on DFT calculations of related molecules.
| Parameter | Functional Group | Expected Value |
| Bond Lengths (Å) | ||
| C-C (epoxide) | Epoxide | ~1.47 |
| C-O (epoxide) | Epoxide | ~1.44 |
| S-N | Sulfonamide | ~1.64 |
| S=O | Sulfonamide | ~1.43 |
| C-S | Norbornane-Sulfonamide | ~1.80 |
| **Bond Angles (°) ** | ||
| C-O-C (epoxide) | Epoxide | ~60 |
| O-S-O | Sulfonamide | ~120 |
| C-S-N | Sulfonamide | ~107 |
Note: These values are approximations based on general values for these functional groups in related molecules and are for illustrative purposes.
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), can provide highly accurate predictions of molecular properties, though they are generally more computationally demanding than DFT.
For this compound, ab initio calculations could be used to obtain a more precise determination of its geometry and electronic structure. For instance, MP2 calculations with a correlation-consistent basis set (e.g., aug-cc-pVTZ) would offer a detailed picture of the electron correlation effects, which are important for an accurate description of the molecule's properties. High-level ab initio calculations are particularly valuable for benchmarking the results obtained from more computationally efficient methods like DFT.
A comparison of bond lengths for a sulfonamide group from experimental data and ab initio calculations for a related molecule, [NH(SO3)2]2–, is presented below to illustrate the accuracy of these methods. nih.gov
| Bond | Method | Bond Length (Å) |
| S-N | Experimental | 1.655 - 1.674 |
| S-N | MP2/6-311+G | 1.640 |
| S-O | Experimental | 1.442 - 1.453 |
| S-O | MP2/6-311+G | 1.478 |
Data is for [NH(SO3)2]2– as a representative sulfonamide-containing ion. nih.gov
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and intermediates, and to calculate the energy barriers associated with different reaction pathways.
The ring-opening of the epoxide in this compound is a key reaction of this molecule. This process can be catalyzed by either acids or bases, and the regioselectivity of the reaction is of significant interest. libretexts.orgchemistrysteps.com Computational methods can be used to locate the transition state structures for the nucleophilic attack on the epoxide ring.
For the base-catalyzed ring-opening, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. masterorganicchemistry.com In contrast, under acidic conditions, the reaction can have more SN1 character, with the nucleophile attacking the more substituted carbon due to the stabilization of the partial positive charge in the transition state. libretexts.orgchemistrysteps.com DFT calculations can be used to model these transition states and to determine their geometries and energies. A computational study on the base-catalyzed ring-opening of propene epoxide found a difference in the activation free energy (ΔΔG‡) of 1.3 kcal/mol between the two possible sites of nucleophilic attack. ic.ac.uk
By calculating the energies of the reactants, transition states, intermediates, and products, an energy profile for the epoxide ring-opening reaction can be constructed. This profile provides a quantitative measure of the reaction's feasibility and kinetics. The activation energy (the energy difference between the reactants and the transition state) determines the rate of the reaction.
Computational studies on the ring-opening of epoxides have shown that the activation energy is sensitive to the nature of the nucleophile, the solvent, and the substituents on the epoxide ring. For example, in the base-catalyzed opening of propene epoxide, the calculated activation barrier is approximately 8 kcal/mol. ic.ac.uk The energy profile can also reveal whether the reaction is exothermic or endothermic by comparing the energies of the reactants and products.
Conformational Analysis using Molecular Mechanics and Dynamics
The norbornane (B1196662) framework of this compound is a rigid bicyclic system, but the sulfonamide substituent can exhibit conformational flexibility. Understanding the preferred conformations of this group is important as it can influence the molecule's reactivity and interactions with its environment.
Molecular mechanics (MM) methods, which use classical force fields to model the potential energy of a molecule, are well-suited for conformational analysis. By systematically rotating the rotatable bonds in the sulfonamide group and calculating the corresponding energy, a conformational energy map can be generated. This allows for the identification of the low-energy conformations.
Molecular dynamics (MD) simulations can provide further insight into the conformational behavior of this compound over time. In an MD simulation, the motion of the atoms is simulated by solving Newton's equations of motion. This allows for the exploration of the conformational space and the identification of the most populated conformational states. The stereochemistry of substituents on the norbornane ring, such as the endo and exo positions, can significantly influence the stability and reactivity of the molecule. researchgate.net
The table below presents a hypothetical conformational analysis summary for the C-S bond rotation in the 2-norbornanesulfonamide moiety.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Description |
| 60 | 0.0 | Staggered (Gauche) |
| 120 | 3.5 | Eclipsed |
| 180 | 0.5 | Staggered (Anti) |
| 240 | 3.5 | Eclipsed |
| 300 | 0.0 | Staggered (Gauche) |
Note: These values are illustrative and represent a typical energy profile for rotation around a single bond.
Prediction of Spectroscopic Parameters (Methodological Focus)
The theoretical prediction of spectroscopic parameters for this compound is a crucial aspect of its in-silico characterization, providing insights into its structural and electronic properties. These computational methods are instrumental in complementing and guiding experimental spectroscopic analysis. The primary methodologies focus on quantum chemical calculations to predict Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction:
Computational NMR prediction is a powerful tool for elucidating the molecular structure of this compound. The process typically involves a multi-step workflow that begins with a conformational search to identify the most stable geometries of the molecule. Each of these conformers is then subjected to geometry optimization using a selected level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d). github.io
Following optimization, NMR chemical shifts are calculated for each conformer. A higher level of theory, for instance, employing a functional specifically parameterized for NMR predictions like WP04 with a larger basis set such as 6-311++G(2d,p), is often used for this step to enhance accuracy. github.io The final predicted spectrum is an average of the spectra of the individual conformers, weighted according to their Boltzmann population. This approach allows for a more accurate representation of the molecule's behavior in a solution. Machine learning models, trained on extensive databases of experimental NMR data, also offer a promising and increasingly accurate alternative for predicting chemical shifts and coupling constants. arxiv.orgchemaxon.com
Vibrational Spectroscopy (IR and Raman) Prediction:
The prediction of infrared (IR) and Raman spectra for this compound relies on the calculation of its vibrational frequencies. Quantum chemical methods, particularly DFT, are employed to compute the harmonic vibrational modes. nih.gov These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which forms the Hessian matrix. Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes. ethz.ch
The intensities of the IR and Raman bands are also calculated. IR intensities are proportional to the square of the change in the dipole moment during a particular vibration, while Raman intensities are related to the change in polarizability. nih.govethz.ch For epoxides, characteristic vibrational modes include the symmetric and asymmetric C-O-C stretching and the ring breathing vibrations, which are expected to appear in specific regions of the calculated spectra. spectroscopyonline.com The accuracy of these predictions is dependent on the chosen functional and basis set. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction:
Theoretical prediction of the UV-Vis spectrum of this compound is typically performed using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands in the UV-Vis spectrum, respectively. The calculations can help in understanding the electronic transitions occurring within the molecule, such as those involving the sulfonamide and epoxy functional groups. The choice of solvent can be incorporated into the calculations using implicit solvent models, which can be crucial as solvent polarity can influence the electronic transitions. nih.gov
| Spectroscopic Technique | Prediction Methodology | Key Parameters Calculated | Common Software/Methods |
| NMR | DFT, Machine Learning | Chemical Shifts (¹H, ¹³C), Coupling Constants | Gaussian, ORCA, NWChem, various online predictors nmrdb.orguni-koeln.de |
| IR & Raman | DFT | Vibrational Frequencies, IR Intensities, Raman Activities | Gaussian, GAMESS, Spartan |
| UV-Vis | TD-DFT | Excitation Energies (λmax), Oscillator Strengths | Gaussian, TURBOMOLE, Q-Chem |
Molecular Docking and Ligand-Protein Interaction Modeling (General Principles)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcap.in In the context of this compound, molecular docking can be employed to investigate its potential interactions with biological targets, such as enzymes or receptors. This modeling is crucial in structure-based drug design for identifying and optimizing potential bioactive compounds. iaanalysis.comnih.govresearchgate.net
The fundamental principle of molecular docking is to find the optimal binding geometry of the ligand (this compound) within the active site of a protein. This process involves two main components: a search algorithm and a scoring function. nih.gov
Search Algorithms:
The search algorithm is responsible for generating a wide range of possible conformations and orientations (poses) of the ligand within the protein's binding pocket. nih.gov There are several types of docking approaches based on the flexibility of the ligand and the receptor:
Rigid Docking: Both the ligand and the receptor are treated as rigid bodies. This is the simplest and computationally fastest approach. iaanalysis.com
Semi-Flexible Docking: The ligand is treated as flexible, allowing its conformational changes to be explored, while the receptor is kept rigid. This is a commonly used approach. iaanalysis.com
Flexible Docking: Both the ligand and the receptor are treated as flexible, providing a more realistic representation of the binding event. However, this approach is computationally more demanding. nih.gov
Scoring Functions:
Once a set of possible binding poses is generated, a scoring function is used to evaluate and rank them. The scoring function estimates the binding affinity between the ligand and the protein for each pose. nih.gov A lower score generally indicates a more favorable binding interaction. Scoring functions take into account various intermolecular interactions, including:
Van der Waals interactions: Attractive or repulsive forces between molecules.
Electrostatic interactions: Interactions between charged or polar groups.
Hydrogen bonding: A specific type of electrostatic interaction involving a hydrogen atom located between two other electronegative atoms.
Hydrophobic interactions: The tendency of nonpolar groups to cluster together in an aqueous environment.
Ligand-Protein Interaction Models:
The interaction between a ligand and a protein can be conceptualized through different models:
Lock-and-Key Model: This early model proposes that the ligand fits into the rigid active site of the protein, much like a key fits into a lock. drugdesign.org
Induced-Fit Model: This model suggests that the binding of a ligand can induce conformational changes in the protein's active site, leading to a more complementary fit. drugdesign.org
Conformational Selection Model: This model posits that a protein exists as an ensemble of different conformations in equilibrium, and the ligand preferentially binds to the conformation that is most complementary.
The results of a molecular docking study provide valuable insights into the binding mode of this compound, identifying key amino acid residues involved in the interaction and the types of forces that stabilize the complex. This information can guide the design of new derivatives with improved binding affinity and selectivity.
| Interaction Type | Description | Importance in Binding |
| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). | Crucial for specificity and affinity. |
| Hydrophobic Interactions | Favorable interaction between nonpolar groups in an aqueous environment. | Major driving force for binding. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the complex. |
| Electrostatic Interactions | Attractive or repulsive forces between charged atoms or groups. | Guide the ligand to the binding site and contribute to affinity. |
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For 5,6-Epoxy-2-norbornanesulfonamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to confirm the compound's connectivity and stereochemistry.
1D and 2D NMR for Structure Confirmation
The ¹H NMR spectrum of this compound is expected to be complex due to the rigid, non-planar structure of the norbornane (B1196662) framework, which results in distinct chemical shifts for protons in different spatial environments (exo vs. endo). High-field NMR is often required to resolve the intricate coupling patterns. Key proton signals would include those of the epoxide ring, the proton attached to the carbon bearing the sulfonamide group, the bridgehead protons, and the methylene (B1212753) bridge proton.
The ¹³C NMR spectrum provides crucial information on the number of unique carbon atoms and their chemical environment. The signals for the carbons of the epoxide ring and the carbon attached to the sulfonamide group would appear in characteristic regions of the spectrum.
To definitively assign these signals and elucidate the full structure, a series of 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons throughout the entire molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for identifying quaternary carbons and piecing together the complete carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly important for determining the stereochemistry of the molecule by identifying protons that are close in space, but not necessarily bonded. This can help to confirm the exo or endo configuration of the substituents.
A representative, though hypothetical, table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from analogous norbornane structures.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H1 (Bridgehead) | ~2.5 | ~45 |
| H2 (CH-SO₂NH₂) | ~3.2 | ~60 |
| H3 (CH₂) | ~1.2 (endo), ~1.8 (exo) | ~30 |
| H4 (Bridgehead) | ~2.6 | ~46 |
| H5 (CH-O) | ~3.5 | ~55 |
| H6 (CH-O) | ~3.4 | ~54 |
| H7 (CH₂) | ~1.0 (syn), ~1.3 (anti) | ~35 |
| -SO₂NH₂ | ~7.0 (broad singlet) | - |
Chiral NMR for Enantiomeric Excess Determination
Given the chirality of this compound, determining the enantiomeric excess (e.e.) is crucial, especially in the context of asymmetric synthesis. Chiral NMR spectroscopy is a powerful method for this purpose. This is often achieved by using chiral solvating agents or chiral lanthanide shift reagents. These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to separate NMR signals for each enantiomer. The integration of these distinct signals allows for the direct quantification of the enantiomeric ratio. For norbornane derivatives, lanthanide shift reagents have been shown to be effective in resolving enantiomeric signals in both ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS) Applications
Mass spectrometry is an essential technique for determining the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition of the molecule, confirming that the observed mass corresponds to the chemical formula of this compound (C₇H₁₁NO₃S).
| Technique | Information Obtained | Expected Value for C₇H₁₁NO₃S |
| HRMS (e.g., ESI-TOF) | Exact Mass | ~189.0460 |
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the protonated molecule ([M+H]⁺). The fragmentation of sulfonamides in the gas phase has been studied, and some common fragmentation patterns have been identified. A characteristic loss is that of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da. Other potential fragmentations could involve the cleavage of the norbornane skeleton or the loss of the entire sulfonamide group. The study of these fragmentation pathways provides valuable structural information that complements the data obtained from NMR spectroscopy.
A plausible fragmentation pathway for [this compound+H]⁺ is outlined below:
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Fragment Structure |
| 190.0538 | SO₂ | 126.0497 | [C₇H₁₂NO]⁺ |
| 190.0538 | H₂NSO₂H | 93.0704 | [C₇H₉]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the sulfonamide group, the asymmetric and symmetric stretches of the S=O bonds, and the C-O stretches of the epoxide ring. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a complementary technique, potentially providing clearer signals for the C-C backbone of the norbornane structure.
| Functional Group | Vibrational Mode | Expected IR Absorption Range (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3300-3400 (two bands for -NH₂) |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1330-1370 |
| S=O (Sulfonamide) | Symmetric Stretching | 1140-1180 |
| C-O (Epoxide) | Stretching | 800-950 (ring breathing) |
The synthesis and characterization of norbornane sulfonamides have been reported, with IR spectroscopy being a key method for confirming the presence of the sulfonamide functional group.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This powerful technique provides unambiguous proof of a molecule's connectivity, configuration, and conformation, offering insights into intermolecular interactions that govern the crystal packing.
For this compound, obtaining single crystals of suitable quality is the first and often most challenging step. This typically involves a systematic screening of various solvents and crystallization techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution. Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The data obtained from an X-ray crystallographic analysis of this compound would be expected to confirm the presence of the bicyclic norbornane framework, the epoxy group, and the sulfonamide moiety. Key structural parameters that would be determined include bond lengths, bond angles, and torsion angles, providing a highly detailed three-dimensional model of the molecule.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.254 |
| b (Å) | 8.987 |
| c (Å) | 12.432 |
| α (°) | 90 |
| β (°) | 109.34 |
| γ (°) | 90 |
| Volume (ų) | 1078.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.452 |
| R-factor (%) | 4.2 |
Note: The data presented in this table is hypothetical and serves as an example of the information that would be obtained from an X-ray crystallographic study. Actual values would be determined experimentally.
Chromatographic Methods for Purification and Purity Analysis
Chromatography is an essential tool for both the purification of chemical compounds and the assessment of their purity. The choice of chromatographic technique depends on the volatility, polarity, and solubility of the analyte. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable methods.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be employed to assess its purity by separating it from any volatile impurities or residual starting materials from its synthesis.
The compound would be dissolved in a suitable solvent and injected into the gas chromatograph. In the heated injection port, the sample is vaporized and carried by an inert carrier gas (such as helium or nitrogen) through a capillary column. The column's stationary phase, a high-boiling liquid coated on the inner surface, interacts with the components of the sample to different extents, leading to their separation. A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used to detect the components as they elute from the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification, while the peak area is proportional to the concentration of the compound.
Table 2: Illustrative GC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile. HPLC is an ideal method for the purity assessment and purification of this compound.
In HPLC, a solution of the sample is pumped through a column packed with a stationary phase. The separation is achieved based on the differential partitioning of the analytes between the mobile phase (a liquid solvent or a mixture of solvents) and the stationary phase. For a moderately polar compound like this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.
The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Preparative HPLC, which uses larger columns and higher flow rates, can be used to purify larger quantities of the compound.
Table 3: Exemplary HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Applications and Potential Research Avenues
5,6-Epoxy-2-norbornanesulfonamide as a Chiral Building Block
The inherent chirality and conformational rigidity of the norbornane (B1196662) skeleton, augmented by the stereocenters of the epoxy and sulfonamide groups, position this compound as a promising chiral building block. Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The defined spatial arrangement of the functional groups in this compound can be exploited to introduce chirality and control the stereochemical outcome of synthetic transformations.
The epoxy group can undergo a variety of stereospecific ring-opening reactions with a range of nucleophiles, leading to the formation of diverse functionalized norbornane derivatives. For instance, reaction with amines, azides, or thiols would yield amino alcohols, azido alcohols, or thio alcohols, respectively, with well-defined stereochemistry. These products are valuable intermediates in the synthesis of complex molecules, including antiviral and anticancer agents.
The sulfonamide group, depending on the substitution at the nitrogen atom, can also serve as a handle for further functionalization or as a directing group in subsequent reactions. The combination of the epoxy and sulfonamide functionalities on a rigid scaffold offers a unique platform for the synthesis of novel chiral ligands and auxiliaries.
Utilization in Asymmetric Catalysis (as ligand or catalyst precursor)
The structure of this compound is well-suited for its application as a ligand or a precursor to a ligand in asymmetric catalysis. The sulfonamide nitrogen and the oxygen atom of the epoxy group (or a derivative thereof) can act as coordination sites for metal centers. The rigid norbornane backbone would create a well-defined chiral environment around the metal, which is crucial for achieving high enantioselectivity in catalytic reactions.
For example, after the ring-opening of the epoxide, the resulting amino alcohol functionality can be readily converted into a bidentate ligand for transition metals like palladium, rhodium, or ruthenium. Such catalysts could potentially be effective in a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions. The steric and electronic properties of the ligand could be fine-tuned by modifying the substituent on the sulfonamide nitrogen.
The table below illustrates the potential of chiral norbornane-based ligands in asymmetric catalysis by showing hypothetical performance in a model reaction, drawing parallels from existing systems.
| Catalyst System | Model Reaction | Enantiomeric Excess (ee %) |
| [Rh(COD)(N,O-ligand)]BF4 | Asymmetric Hydrogenation of Methyl Acetoacetate | >95% (projected) |
| [Pd(allyl)Cl]2 / Ligand | Asymmetric Allylic Alkylation | >90% (projected) |
| RuCl2(ligand)(dmf)n | Asymmetric Transfer Hydrogenation | >98% (projected) |
This is a hypothetical data table based on the performance of analogous chiral ligands in the specified reactions.
Contribution to the Development of Novel Organic Reactions
The unique combination of functional groups in this compound could be leveraged to develop novel organic reactions. The proximity of the epoxide and sulfonamide moieties on the rigid norbornane framework could lead to interesting intramolecular transformations. For instance, under appropriate conditions, an intramolecular cyclization could occur between the sulfonamide and the epoxide or a derivative, leading to the formation of novel heterocyclic scaffolds.
Furthermore, the strained nature of the norbornane ring system can influence the reactivity of the appended functional groups. The development of new synthetic methodologies utilizing such strained systems is an active area of research. The rigid structure of this compound could also be exploited in domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, leading to a rapid increase in molecular complexity.
Future Directions in the Synthesis and Exploration of Epoxy-Norbornanesulfonamides
The exploration of this compound and its derivatives opens up several promising avenues for future research.
Synthetic Methodology:
Stereoselective Synthesis: The development of efficient and highly stereoselective synthetic routes to access different stereoisomers of this compound is a primary objective. This would involve the asymmetric epoxidation of a norbornene sulfonamide precursor or the use of a chiral sulfonamide auxiliary to direct the epoxidation.
Functional Group Tolerance: Investigating the compatibility of various functional groups on the sulfonamide moiety during the synthesis and subsequent transformations will be crucial for expanding the synthetic utility of this building block.
Exploration of Reactivity:
Ring-Opening Chemistry: A systematic study of the regioselectivity and stereoselectivity of the epoxide ring-opening with a wide array of nucleophiles would provide a library of highly functionalized chiral norbornane derivatives.
Intramolecular Reactions: Designing and exploring novel intramolecular reactions that take advantage of the unique spatial arrangement of the functional groups could lead to the discovery of new synthetic transformations and the creation of complex molecular architectures.
Applications:
Ligand Development: The synthesis of a library of chiral ligands derived from this compound and their evaluation in a broad range of asymmetric catalytic reactions is a key future direction.
Medicinal Chemistry: The functionalized norbornane derivatives obtained from this building block could be screened for biological activity, potentially leading to the discovery of new therapeutic agents. The rigid norbornane scaffold is a known pharmacophore in several drug candidates. nih.gov
The table below summarizes potential research directions and their expected outcomes.
| Research Direction | Key Objectives | Potential Outcomes |
| Stereoselective Synthesis | Develop scalable and enantioselective routes to various stereoisomers. | Access to a diverse set of chiral building blocks. |
| Reactivity Studies | Investigate the scope and limitations of epoxide ring-opening and intramolecular reactions. | Discovery of novel synthetic methods and molecular scaffolds. |
| Catalysis | Synthesize and evaluate new chiral ligands in asymmetric reactions. | Development of highly efficient and selective catalysts. |
| Medicinal Chemistry | Screen derivatives for biological activity. | Identification of new lead compounds for drug discovery. |
Q & A
Q. What are the standard synthetic protocols for 5,6-Epoxy-2-norbornanesulfonamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves epoxidation of norbornene derivatives followed by sulfonamide functionalization. Key steps include:
- Epoxidation : Use of peracid reagents (e.g., mCPBA) under controlled temperatures (0–5°C) to prevent over-oxidation .
- Sulfonylation : Reaction with sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Yield optimization requires precise stoichiometric ratios and inert atmospheres to avoid side reactions (e.g., ring-opening of the epoxide) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies epoxy protons (δ 3.5–4.5 ppm) and sulfonamide NH (δ 6.0–7.0 ppm, broad). C NMR confirms sulfonyl group resonance (δ 110–120 ppm) .
- IR Spectroscopy : Key peaks include S=O stretching (1350–1150 cm) and epoxy C-O-C (950–750 cm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) paired with ESI-MS verifies purity and molecular ion peaks .
Advanced Research Questions
Q. How does the epoxy group in this compound influence regioselectivity in nucleophilic ring-opening reactions?
Methodological Answer: The strained norbornane epoxy ring exhibits preferential attack at the less hindered C5 position. Experimental validation involves:
- Kinetic Studies : Compare reaction rates with nucleophiles (e.g., amines, thiols) under varying temperatures.
- DFT Calculations : Analyze transition-state energies to predict regioselectivity. Resonance stabilization of the sulfonamide group directs nucleophiles toward the C5 position, as observed in analogous norbornane systems .
Q. What experimental strategies resolve contradictions in reported reactivity data for this compound under acidic vs. basic conditions?
Methodological Answer: Discrepancies often arise from solvent polarity and counterion effects. Systematic approaches include:
- pH-Dependent Stability Assays : Monitor degradation via HPLC at pH 2–12 (e.g., 0.1 M HCl vs. NaOH) to identify stable ranges .
- Isotopic Labeling : Use O-labeled epoxide to trace ring-opening pathways in acidic (proton-assisted) vs. basic (hydroxide-driven) environments .
- Controlled Replication : Reproduce conflicting studies with identical reagents (e.g., trace water content in solvents can alter reactivity) .
Q. How can computational modeling guide the design of derivatives with enhanced thermal stability?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict decomposition pathways by simulating thermal stress (e.g., 300–500 K) and identifying weak bonds.
- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the sulfonamide) with melting points or (decomposition temperature). Experimental validation involves DSC/TGA analysis of synthesized derivatives .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays involving this compound?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC values.
- ANOVA with Post Hoc Tests : Compare efficacy across derivatives (e.g., Tukey’s HSD for multiple comparisons).
- Robustness Testing : Include replicates with staggered assay dates to control for batch variability .
Q. How do solvent polarity and proticity affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Solvent Screening : Test reactions in aprotic (e.g., DMF, THF) vs. protic (e.g., methanol) solvents.
- Kamlet-Taft Parameters : Quantify solvent effects on reaction rates using polarity () and hydrogen-bonding scales (). Polar aprotic solvents stabilize transition states in Suzuki-Miyaura couplings, while protic solvents may protonate the epoxide, leading to side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
